![molecular formula C18H22FN5O B2769810 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2320518-19-0](/img/structure/B2769810.png)
4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine, also known as CBP-307, is a novel small-molecule inhibitor that has been developed for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Aplicaciones Científicas De Investigación
Antimycobacterial Applications
The compound 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine and related derivatives have been explored for antimycobacterial properties. For instance, Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Synthesis and Piperidinolysis
Brown and Waring (1974) worked on the synthesis and piperidinolysis of simple fluoropyrimidines, which are structurally related to the queried compound. This research provides insight into the synthesis pathways and reactions of similar compounds (Brown & Waring, 1974).
Anticancer Applications
Research by Parveen et al. (2017) on substituted pyrimidine-piperazine-chromene and quinoline conjugates, which are structurally related to the compound , indicates potential anti-proliferative activities against cancer cell lines. This suggests a possible application in anticancer therapy (Parveen et al., 2017).
Antibacterial Agents
A study by Bouzard et al. (1992) on fluoronaphthyridines, with structural similarities, explored their use as antibacterial agents, highlighting the potential for related compounds in treating bacterial infections (Bouzard et al., 1992).
Anti-Lung Cancer Activity
Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyrans, which are chemically related, for their anti-lung cancer activities, providing insights into the potential application of similar compounds in lung cancer treatment (Hammam et al., 2005).
Synthesis as Key Intermediate
Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, demonstrating the compound's relevance in the development of targeted therapies (Zhang et al., 2009).
Propiedades
IUPAC Name |
4-cyclobutyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-15-9-20-11-23-18(15)24-6-4-13(5-7-24)10-25-17-8-16(21-12-22-17)14-2-1-3-14/h8-9,11-14H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSNAZLQBTVFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.